molecular formula C16H15N3OS B12473081 1-[2-phenyl-5-(phenylamino)-1,3,4-thiadiazol-3(2H)-yl]ethanone

1-[2-phenyl-5-(phenylamino)-1,3,4-thiadiazol-3(2H)-yl]ethanone

Katalognummer: B12473081
Molekulargewicht: 297.4 g/mol
InChI-Schlüssel: CLQUYVOTNMOXHP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[2-PHENYL-5-(PHENYLAMINO)-2H-1,3,4-THIADIAZOL-3-YL]ETHANONE is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a phenyl group and a phenylamino group attached to the thiadiazole ring, making it a significant molecule in various scientific research fields .

Vorbereitungsmethoden

The synthesis of 1-[2-PHENYL-5-(PHENYLAMINO)-2H-1,3,4-THIADIAZOL-3-YL]ETHANONE typically involves multi-step reactions starting from readily available precursors. Industrial production methods often employ high-acidity ionic liquid catalysts to optimize yield and purity .

Analyse Chemischer Reaktionen

1-[2-PHENYL-5-(PHENYLAMINO)-2H-1,3,4-THIADIAZOL-3-YL]ETHANONE undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

1-[2-PHENYL-5-(PHENYLAMINO)-2H-1,3,4-THIADIAZOL-3-YL]ETHANONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has shown that derivatives of this compound can act as inhibitors for specific enzymes, making them potential candidates for drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Wirkmechanismus

The mechanism of action of 1-[2-PHENYL-5-(PHENYLAMINO)-2H-1,3,4-THIADIAZOL-3-YL]ETHANONE involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various therapeutic effects, such as antimicrobial or anticancer activities .

Eigenschaften

Molekularformel

C16H15N3OS

Molekulargewicht

297.4 g/mol

IUPAC-Name

1-(2-phenyl-5-phenylimino-1,3,4-thiadiazolidin-3-yl)ethanone

InChI

InChI=1S/C16H15N3OS/c1-12(20)19-15(13-8-4-2-5-9-13)21-16(18-19)17-14-10-6-3-7-11-14/h2-11,15H,1H3,(H,17,18)

InChI-Schlüssel

CLQUYVOTNMOXHP-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)N1C(SC(=NC2=CC=CC=C2)N1)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.